![molecular formula C17H21N B3109089 N-[(4-phenylphenyl)methyl]butan-1-amine CAS No. 170115-41-0](/img/structure/B3109089.png)
N-[(4-phenylphenyl)methyl]butan-1-amine
Übersicht
Beschreibung
N-[(4-phenylphenyl)methyl]butan-1-amine, also known as PBMA, is a chemical compound that belongs to the family of phenethylamines. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Comparative Analysis
N-[(4-phenylphenyl)methyl]butan-1-amine is related to various chemical compounds used in scientific research. For instance, the compound N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine was found in the Japanese market, showcasing the continuous survey and interest in similar compounds for potential scientific applications, though this particular compound is controlled as a narcotic. The study details the structure elucidation and comparative analysis with related compounds, highlighting the importance of understanding the chemical structure and properties of such molecules in scientific research (Matsumoto et al., 2006).
Intermediate in Antibiotic Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. This showcases the role of similar compounds in the synthesis of antibiotics, contributing to the field of veterinary medicine and antibiotic development (Fleck et al., 2003).
Synthesis of Cyclic Beta-amino Alcohol Derivatives
Compounds related to this compound have been used as key intermediates in the synthesis of cyclic beta-amino alcohol derivatives. For example, the Ir-catalyzed allylic aminations and subsequent reactions led to the effective synthesis of various cyclic beta-amino alcohol derivatives, indicating the utility of such compounds in complex chemical syntheses (Lee et al., 2007).
Versatile Intermediates for Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, structurally related to this compound, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the broad applicability of related compounds in the field of asymmetric synthesis and organic chemistry (Ellman et al., 2002).
Bioactive Metabolite Production
A related compound, 4-(N-methyl-N-phenyl amino) butan-2-one, produced by Aspergillus gorakhpurensis, exhibited strong inhibitory activity towards bacteria and fungi, demonstrating the potential of similar compounds in the production of bioactive metabolites with antimicrobial properties (Busi et al., 2009).
Eigenschaften
IUPAC Name |
N-[(4-phenylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-2-3-13-18-14-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,2-3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPJPWEIMFIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



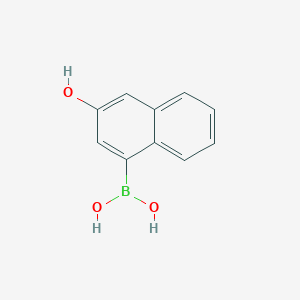
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
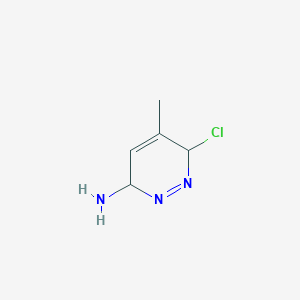
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)
![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
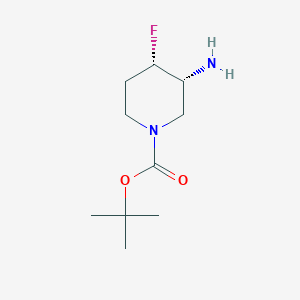
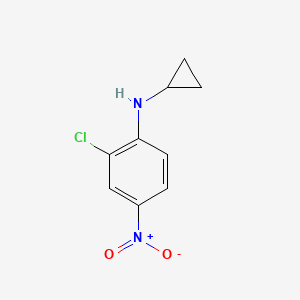

![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
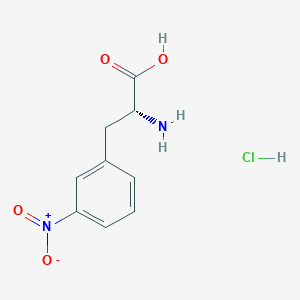
![4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3109110.png)